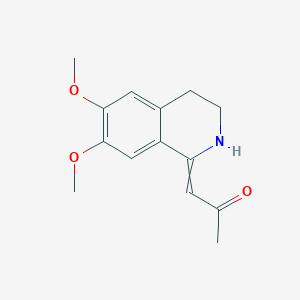
1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)propan-2-one is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, is characterized by the presence of methoxy groups at the 6 and 7 positions of the isoquinoline ring and a propan-2-one moiety attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)propan-2-one can be synthesized through various synthetic routes. One common method involves the condensation of 6,7-dimethoxy-1-tetralone with an appropriate amine, followed by cyclization and subsequent oxidation. The reaction conditions typically involve the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The industrial production process often includes steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
6,7-Dimethoxy-1-tetralone: A precursor in the synthesis of 1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)propan-2-one.
Isoquinoline: The parent compound of the isoquinoline derivatives.
Quinoline: A structurally related compound with similar chemical properties.
Uniqueness: this compound is unique due to the presence of methoxy groups at the 6 and 7 positions, which can influence its chemical reactivity and biological activity. Additionally, the propan-2-one moiety attached to the nitrogen atom provides distinct chemical properties that differentiate it from other isoquinoline derivatives.
Properties
CAS No. |
212195-65-8 |
|---|---|
Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
1-(6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-ylidene)propan-2-one |
InChI |
InChI=1S/C14H17NO3/c1-9(16)6-12-11-8-14(18-3)13(17-2)7-10(11)4-5-15-12/h6-8,15H,4-5H2,1-3H3 |
InChI Key |
GMMLSZNOQRWPPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=C1C2=CC(=C(C=C2CCN1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















